molecular formula C8H18ClNO2 B1434948 (4-Ethoxytetrahydrofuran-3-yl)ethylamine hydrochloride CAS No. 1986846-75-6

(4-Ethoxytetrahydrofuran-3-yl)ethylamine hydrochloride

Cat. No. B1434948
CAS RN: 1986846-75-6
M. Wt: 195.69 g/mol
InChI Key: LEVGTQCLSNKHPP-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethoxytetrahydrofuran-3-yl)ethylamine hydrochloride, also known as 4-ETHA, is a chemical compound that is used in a number of different scientific applications. It is a white crystalline powder with a molecular weight of 181.6 g/mol and a melting point of 85-87°C. 4-ETHA has a wide range of uses in the laboratory, from synthesis to drug development, and has been used in a variety of scientific fields, including biochemistry and pharmacology.

Scientific Research Applications

Synthesis of Flavour and Fragrance Compounds

This compound is utilized in the synthesis of flavor and fragrance compounds through Claisen and Cope rearrangements . These rearrangements are essential in creating complex organic molecules used in the flavor and fragrance industry, contributing to the synthesis of terpenoids and other related compounds.

Electrophoresis Applications

In the field of molecular biology, this compound can be employed in agarose gel electrophoresis for the separation and analysis of nucleic acids . It aids in the recovery of DNA and RNA samples post-electrophoresis, which is crucial for various downstream applications like cloning, PCR, and sequencing.

Drug Discovery

The structural motif present in this compound is valuable in medicinal chemistry. It serves as a versatile scaffold for the development of biologically active compounds, particularly in drug discovery . The pyrrolidine ring, which is part of its structure, is frequently used to create new drugs due to its ability to efficiently explore pharmacophore space.

Organic Synthesis

This compound finds its application in organic synthesis, where it can act as an intermediate or a reagent in the construction of complex organic molecules . Its stereochemistry is particularly useful in synthesizing chiral molecules, which are important in pharmaceuticals.

Tissue and Cell Culture

In tissue engineering and cell culture, this compound can be used as a component in media formulations . It helps in maintaining the physiological pH and osmolarity, which are vital for cell survival and proliferation.

Viral Plaque Assays

It is also used in virology for viral plaque assays, which are quantitative methods that measure virus infectivity . The compound can be part of the overlay medium that allows for the visualization and counting of plaques formed by virus-infected cells.

Protein Electrophoresis

In protein analysis, this compound can be used in protein electrophoresis applications such as Ouchterlony and radial immunodiffusion assays . These assays are important for the detection and quantification of antigens and antibodies.

Metabolic Disease Research

The compound’s derivatives have shown potential in metabolic disease research, particularly in restoring glucose metabolism and ameliorating dyslipidemia associated with type 2 diabetes . This application is significant in the search for new treatments for metabolic disorders.

properties

IUPAC Name

(3R,4S)-4-ethoxy-N-ethyloxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-3-9-7-5-10-6-8(7)11-4-2;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVGTQCLSNKHPP-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1COCC1OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1COC[C@H]1OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxytetrahydrofuran-3-yl)ethylamine hydrochloride

CAS RN

2173052-13-4
Record name 3-Furanamine, 4-ethoxy-N-ethyltetrahydro-, hydrochloride (1:1), (3R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173052-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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